molecular formula C18H24O5 B15292396 rac Zearalanone-d6

rac Zearalanone-d6

Cat. No.: B15292396
M. Wt: 326.4 g/mol
InChI Key: APJDQUGPCJRQRJ-ZJAMSSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Zearalanone-d6 is a deuterium-labeled derivative of zearalanone, a non-steroidal estrogenic mycotoxin produced by Fusarium species. This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry to quantify zearalanone and its metabolites in various samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

rac Zearalanone-d6 is synthesized through a deuterium exchange reaction. The process involves the reduction of zearalanone in the presence of deuterium gas and a suitable catalyst. This reaction replaces the hydrogen atoms in zearalanone with deuterium atoms, resulting in the formation of this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium exchange. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

rac Zearalanone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac Zearalanone-d6 is widely used in scientific research for various applications:

Mechanism of Action

rac Zearalanone-d6 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target cells, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and the modulation of cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac Zearalanone-d6 is unique due to its deuterium labeling, which provides enhanced stability and specificity in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled analogs, making it an invaluable tool in research and industry .

Properties

Molecular Formula

C18H24O5

Molecular Weight

326.4 g/mol

IUPAC Name

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/i1D3,6D2,12D

InChI Key

APJDQUGPCJRQRJ-ZJAMSSKDSA-N

Isomeric SMILES

[2H]C1(CCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1

Origin of Product

United States

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